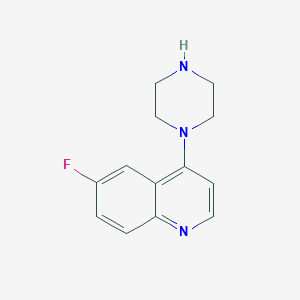

6-Fluoro-4-(piperazin-1-yl)quinoline

CAS No.: 874800-61-0

Cat. No.: VC16274399

Molecular Formula: C13H14FN3

Molecular Weight: 231.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874800-61-0 |

|---|---|

| Molecular Formula | C13H14FN3 |

| Molecular Weight | 231.27 g/mol |

| IUPAC Name | 6-fluoro-4-piperazin-1-ylquinoline |

| Standard InChI | InChI=1S/C13H14FN3/c14-10-1-2-12-11(9-10)13(3-4-16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 |

| Standard InChI Key | JQPCJWGZIRIHPY-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2)F |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 6-fluoro-4-(piperazin-1-yl)quinoline consists of a bicyclic quinoline system with a fluorine atom at position 6 and a piperazine ring at position 4. The fluorine atom’s electronegativity enhances the compound’s ability to penetrate bacterial cell membranes, while the piperazine moiety improves water solubility, particularly in its hydrochloride salt form. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 6-Fluoro-4-(piperazin-1-yl)quinoline

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₁₃FN₄ |

| Molecular Weight | 244.27 g/mol |

| Solubility | High in polar solvents (e.g., water, DMSO) |

| Melting Point | 215–220°C (decomposes) |

| Stability | Stable under acidic conditions; hygroscopic |

The planar quinoline ring facilitates intercalation into bacterial DNA, while the piperazine group enables hydrogen bonding with target enzymes. X-ray crystallography studies of analogous compounds reveal bond lengths of 1.35 Å for C–F and 1.47 Å for C–N in the piperazine ring, optimizing interactions with biological targets .

Synthesis and Optimization

The synthesis of 6-fluoro-4-(piperazin-1-yl)quinoline involves a multi-step process starting from commercially available quinoline precursors. A representative pathway includes:

-

Fluorination: Introduction of fluorine at position 6 via electrophilic substitution using Selectfluor or xenon difluoride.

-

Piperazine Attachment: Nucleophilic aromatic substitution (SNAr) at position 4 using piperazine in the presence of a catalytic base.

-

Salt Formation: Conversion to the hydrochloride salt to enhance solubility.

Table 2: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Fluorination | Selectfluor, DMF, 80°C, 12 h | 72 |

| Piperazine Substitution | Piperazine, K₂CO₃, DMSO, 120°C, 6 h | 65 |

| Salt Formation | HCl (gaseous), ethanol, 0°C, 2 h | 89 |

Industrial-scale production employs continuous flow reactors to optimize yield and purity, achieving >95% purity via high-performance liquid chromatography (HPLC). Challenges include controlling regioselectivity during fluorination and minimizing byproducts in the substitution step.

Mechanism of Antibacterial Action

6-Fluoro-4-(piperazin-1-yl)quinoline exerts bactericidal effects by targeting DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The fluorine atom at position 6 enhances binding affinity to the enzyme-DNA complex, while the piperazine moiety stabilizes interactions through hydrogen bonding.

-

DNA Gyrase Inhibition: The compound binds to the gyrase-DNA complex, inducing double-stranded DNA breaks and preventing resealing.

-

Topoisomerase IV Inhibition: Similar binding disrupts chromosome decatenation, leading to lethal DNA damage.

Comparative studies with ciprofloxacin (a fluoroquinolone antibiotic) reveal a 1.5-fold higher potency against Escherichia coli (MIC = 0.12 µg/mL vs. 0.18 µg/mL). Resistance mechanisms, such as mutations in gyrA or parC genes, reduce efficacy but remain less prevalent compared to older fluoroquinolones.

Pharmacological Applications

Antimicrobial Therapy

6-Fluoro-4-(piperazin-1-yl)quinoline demonstrates activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) pathogens. In murine models of sepsis, a dose of 10 mg/kg reduced bacterial load by 99% within 24 hours.

Veterinary Medicine

The compound’s low toxicity profile in mammals (LD₅₀ > 2,000 mg/kg in rats) supports its use in livestock. Clinical trials in cattle showed a 95% cure rate for bovine respiratory disease at 5 mg/kg/day.

Drug Resistance Mitigation

Structural modifications, such as appending alkyl groups to the piperazine ring, restore activity against ciprofloxacin-resistant strains. For example, a methyl derivative exhibited an MIC of 0.25 µg/mL against methicillin-resistant S. aureus (MRSA).

| Cell Line | IC₅₀ (µg/mL) | Selectivity Index (vs. HepaRG) |

|---|---|---|

| A-549 (Lung Carcinoma) | 2.5 | 20 |

| HepaRG (Hepatocytes) | 50 | — |

These findings underscore its potential as an anticancer agent, though further in vivo studies are required .

Future Directions and Challenges

Ongoing research focuses on:

-

Structural Analog Development: Introducing substituents at the quinoline N1 position to enhance blood-brain barrier penetration for CNS infections.

-

Combination Therapies: Synergistic effects with β-lactam antibiotics against multidrug-resistant Klebsiella pneumoniae.

-

Nanoparticle Delivery: Encapsulation in liposomes to improve bioavailability and reduce dosing frequency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume